

Synthesis of 1-Benzylpiperidin-4-one Oxime: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *1-Benzylpiperidin-4-one oxime*

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This document provides a comprehensive guide to the laboratory preparation of **1-Benzylpiperidin-4-one oxime** from its precursor, 1-Benzyl-4-piperidone. This application note includes a detailed experimental protocol, tabulated data for key reagents and products, and a visual representation of the experimental workflow.

Introduction

1-Benzylpiperidin-4-one oxime is a valuable intermediate in organic synthesis, serving as a precursor for various pharmacologically active compounds. The oxime functional group can be further modified to introduce diverse functionalities, making it a versatile building block in medicinal chemistry and drug discovery. The synthesis described herein involves the reaction of a ketone, 1-Benzyl-4-piperidone, with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

Reaction Scheme

The overall reaction for the synthesis of **1-Benzylpiperidin-4-one oxime** is as follows:

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*Caption: General reaction scheme for the formation of **1-Benzylpiperidin-4-one oxime**.*

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of **1-Benzylpiperidin-4-one oxime**.

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Supplier
1-Benzyl-4-piperidone	C ₁₂ H ₁₅ NO	189.25	10.0 g (52.8 mmol)	Sigma-Aldrich
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	5.51 g (79.3 mmol)	Acros Organics
Sodium Acetate (Anhydrous)	C ₂ H ₃ NaO ₂	82.03	10.8 g (132 mmol)	Fisher Scientific
Methanol (Anhydrous)	CH ₃ OH	32.04	150 mL	J.T. Baker
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed	EMD Millipore
Deionized Water	H ₂ O	18.02	As needed	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	Alfa Aesar

Equipment:

- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Melting point apparatus

- NMR spectrometer
- IR spectrometer

Procedure:

- To a 500 mL round-bottom flask, add 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol), hydroxylamine hydrochloride (5.51 g, 79.3 mmol), and anhydrous sodium acetate (10.8 g, 132 mmol).
- Add 150 mL of anhydrous methanol to the flask.
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to reflux with stirring.
- Maintain the reflux for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add 100 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with deionized water (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **1-Benzylpiperidin-4-one oxime** as a white solid.

Data Summary

The following table summarizes the key properties of the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical State	Melting Point (°C)
1-Benzyl-4-piperidone	C ₁₂ H ₁₅ NO	189.25	3612-20-2	Yellow liquid	N/A
1-Benzylpiperidin-4-one oxime	C ₁₂ H ₁₆ N ₂ O	204.27	949-69-9	White solid	108-110

Characterization Data

The synthesized **1-Benzylpiperidin-4-one oxime** was characterized by Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Assignment
3400-3100 (broad)	O-H stretch (oxime)
3050-3000	C-H stretch (aromatic)
2950-2800	C-H stretch (aliphatic)
1650	C=N stretch (oxime)
1495, 1450	C=C stretch (aromatic ring)
950-930	N-O stretch (oxime)

¹H NMR Spectroscopy (400 MHz, CDCl₃):

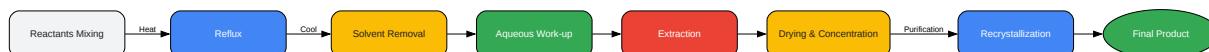
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.5 (br s)	Singlet	1H	-NOH
7.25-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
3.55	Singlet	2H	Benzyl CH ₂ (-CH ₂ -Ph)
2.70-2.85	Multiplet	4H	Piperidine protons (-CH ₂ -N-CH ₂ -)
2.40-2.60	Multiplet	4H	Piperidine protons (-CH ₂ -C=N- & -CH ₂ -C=N)

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
157.5	C=N (oxime)
138.0	Quaternary aromatic carbon
129.2	Aromatic CH
128.4	Aromatic CH
127.2	Aromatic CH
63.0	Benzyl CH ₂ (-CH ₂ -Ph)
54.0	Piperidine CH ₂ (-CH ₂ -N-CH ₂ -)
34.5	Piperidine CH ₂ adjacent to C=N
28.5	Piperidine CH ₂ adjacent to C=N

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1-Benzylpiperidin-4-one oxime**.



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Figure 1. Experimental workflow for the synthesis of **1-Benzylpiperidin-4-one oxime**.

Conclusion

The protocol described provides a reliable and straightforward method for the laboratory-scale synthesis of **1-Benzylpiperidin-4-one oxime**. The procedure yields a high-purity product suitable for further use in research and development. The provided characterization data will aid in the verification of the final product.

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